

# AAMI ST91 Technical Guidance Center: Troubleshooting and Best Practices

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ST91

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## Introduction to AAMI **ST91**

The ANSI/AAMI **ST91**:2021 standard, "Flexible and semi-rigid endoscope processing in health care facilities," is a comprehensive set of guidelines for the cleaning, disinfection, sterilization, and storage of medical endoscopes.[1][2][3] It is important to note that **ST91** is a standard for sterile processing and quality control in healthcare settings, not a designation for a biological molecule or an experimental research protocol. Therefore, this technical support center addresses common challenges and "unexpected results" encountered during the implementation of and adherence to the AAMI **ST91** guidelines.

Our troubleshooting guides and FAQs are designed for researchers, scientists, and drug development professionals who may be working in clinical or translational settings where compliance with such standards is critical for patient safety and data integrity.

## Frequently Asked Questions (FAQs)

**Q1:** What are the most common causes of unexpected failures in cleaning verification tests?

**A1:** Unexpected failures in cleaning verification, such as positive results for residual soil on a supposedly clean endoscope, are a critical issue. The root causes can often be traced to several factors in the reprocessing workflow.

- **Delayed Reprocessing:** The time between the end of a procedure and the beginning of the cleaning process is a crucial factor. The AAMI **ST91** guidelines emphasize the importance of

minimizing this delay.<sup>[4]</sup> If processing is delayed beyond the time recommended by the manufacturer, biofilms can begin to form, making the endoscope more difficult to clean.

- **Inadequate Manual Cleaning:** Manual cleaning is a foundational step. Failures can result from using incorrect brush sizes, worn-out brushes, or not thoroughly brushing all channels. It is also critical to use fresh cleaning solution for each endoscope.<sup>[1]</sup>
- **Incorrect Detergent Concentration or Temperature:** The effectiveness of enzymatic cleaners and detergents is highly dependent on the correct dilution and water temperature. Ensure that these parameters are strictly followed as per the manufacturer's instructions for use (IFU).
- **Poor Water Quality:** The quality of the water used for cleaning and rinsing can impact the effectiveness of the process. The presence of certain minerals or organic materials can interfere with detergents and leave residues.
- **Endoscope Damage:** Unseen damage to the endoscope, such as scratches or tears in the channels, can harbor organic material and be difficult to clean effectively.

Q2: We are experiencing a higher-than-expected rate of positive biological indicators (BIs) after sterilization. What should we investigate?

A2: A positive BI indicates a potential sterilization process failure. A systematic investigation is necessary to identify the cause.

- **Sterilant Concentration and Exposure Time:** Verify that the correct sterilant was used at the appropriate concentration and that the exposure time was adequate as per the sterilizer manufacturer's and endoscope manufacturer's IFUs.
- **Load Configuration:** Improper loading of the sterilizer can impede sterilant penetration. Ensure that endoscopes are not coiled too tightly and that there is adequate space for the sterilant to circulate.
- **Residual Moisture:** Inadequate drying of the endoscope before sterilization can interfere with the sterilization process, particularly for low-temperature sterilization methods. The **ST91** standard recommends a minimum of 10 minutes of drying with pressure-regulated forced instrument air.<sup>[5][6]</sup>

- **Inadequate Cleaning:** Any residual organic soil can shield microorganisms from the sterilant. A thorough cleaning process is a prerequisite for effective sterilization.
- **Sterilizer Malfunction:** It is essential to rule out a malfunction of the sterilizer itself. This should be investigated by a qualified technician.

## Troubleshooting Guides

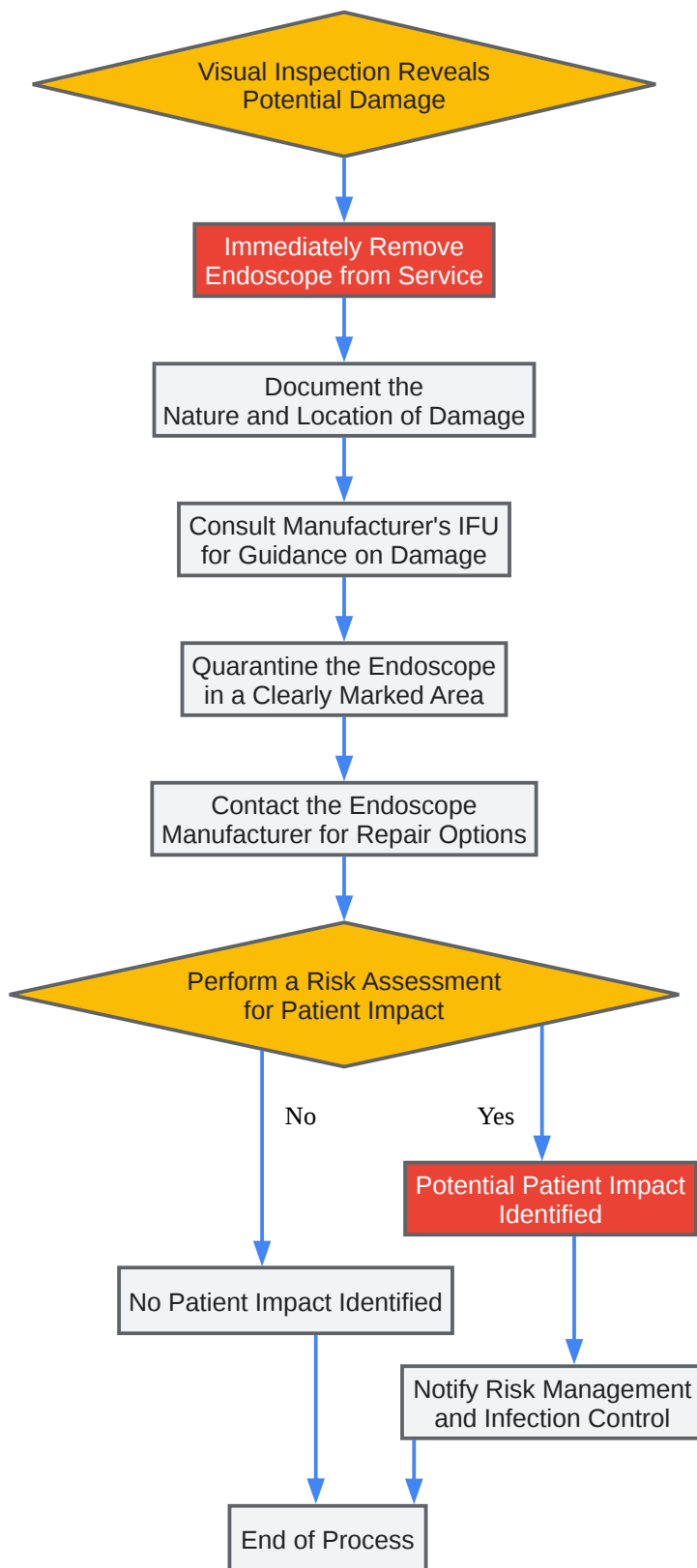
### Troubleshooting Persistent Moisture in Endoscope Channels

Persistent moisture after the drying cycle is a common issue that can promote microbial growth.<sup>[4]</sup> The **ST91** guidelines provide specific recommendations for drying.<sup>[7]</sup>

Symptom	Potential Cause	Troubleshooting Step
Visible moisture in channels after recommended drying time.	Inadequate drying time.	Extend the drying time and re-inspect. The ST91 standard suggests a minimum of a 10-minute dry time. <sup>[5][7]</sup>
Clogged or malfunctioning air channels in the drying cabinet.	Verify that the drying cabinet is functioning correctly and that all connections are secure.	
Use of non-HEPA filtered air.	Ensure that the air used for drying is, at a minimum, HEPA-filtered. <sup>[7]</sup>	
Residual alcohol from a previous flush.	If alcohol is used as a drying aid, ensure it is completely purged from the channels. Note that ST91 recommends a risk assessment for the use of alcohol flushes. <sup>[6]</sup>	

### Decision Tree for a Damaged Endoscope

The following diagram outlines a decision-making process for handling a potentially damaged endoscope, a scenario that can lead to unexpected reprocessing failures.



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Decision workflow for a damaged endoscope.

## Standard Operating Procedure (SOP) Outlines

While detailed SOPs must be specific to each facility and endoscope model, the following outlines key procedural steps based on AAMI **ST91** recommendations.

### SOP Outline: Manual Cleaning of a Flexible Endoscope

- Pre-cleaning at Point of Use: Immediately after the procedure, wipe the exterior of the endoscope and flush channels with a detergent solution according to the manufacturer's IFU.
- Leak Testing: Perform a leak test to ensure the integrity of the endoscope.[6] A failed leak test indicates that the endoscope should not be submerged and requires repair.
- Manual Cleaning:
  - Completely immerse the endoscope in a fresh, correctly diluted enzymatic detergent solution.
  - Brush all accessible channels, including suction/biopsy channels and air/water channels, with the correct size and type of brush.
  - Actuate all movable parts, such as elevator channels, during cleaning.
  - Flush all channels with the detergent solution.
- Rinsing:
  - Thoroughly rinse the endoscope with copious amounts of utility water to remove all detergent residues.
  - Purge all channels with air to remove excess water.
- Visual Inspection:

- Visually inspect the endoscope for any remaining soil or damage. The use of lighted magnification is recommended.[5]
- Cleaning Verification:
  - Perform a cleaning verification test (e.g., ATP or protein detection) as per the facility's risk assessment and policies.

## Workflow for Endoscope Reprocessing

The following diagram illustrates the unidirectional workflow for endoscope reprocessing as recommended by AAMI **ST91** to prevent cross-contamination.[7]



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Unidirectional workflow for endoscope reprocessing.

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- To cite this document: BenchChem. [AAMI ST91 Technical Guidance Center: Troubleshooting and Best Practices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217211#interpreting-unexpected-results-in-st91-experiments>]

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